

# Revitalizing Penem Antibiotics: A Comparative Guide to Novel Adjuvants in Combating Bacterial Resistance

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In the ongoing battle against antimicrobial resistance, the potent class of **penem** antibiotics is receiving a new lease on life through synergistic combinations with novel adjuvants. This guide provides a comprehensive comparison of two leading strategies: the clinically established  $\beta$ -lactamase inhibitors and a promising new class of metallo- $\beta$ -lactamase inhibitors. We present supporting experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals on the validation of these synergistic effects.

## Combating Resistance: A Two-Pronged Approach

The primary mechanism of resistance to **penem** antibiotics is their degradation by bacterial enzymes called  $\beta$ -lactamases. Novel adjuvants are designed to inhibit these enzymes, thereby protecting the **penem** antibiotic and restoring its efficacy. This guide focuses on two distinct classes of adjuvants:

- Class A and C  $\beta$ -Lactamase Inhibitors: Represented by vaborbactam and relebactam, these adjuvants are effective against serine- $\beta$ -lactamases, such as *Klebsiella pneumoniae* carbapenemase (KPC).

- Metallo- $\beta$ -Lactamase (MBL) Inhibitors: A newer class of inhibitors, exemplified by indole carboxylates, which target zinc-dependent MBLs like New Delhi metallo- $\beta$ -lactamase (NDM).

## Quantitative Assessment of Synergy

The synergistic effect of a **penem** antibiotic and an adjuvant is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of  $\leq 0.5$  is indicative of synergy. The following tables summarize the in vitro synergistic activity of these combinations against key resistant pathogens.

**Table 1: Synergistic Activity of Meropenem-Vaborbactam against KPC-producing *Klebsiella pneumoniae***

Strain	Meropenem MIC ( $\mu\text{g/mL}$ )	Meropenem/Vaborbactam MIC ( $\mu\text{g/mL}$ )	FICI	Reference
KPC-Kp 1	64	0.38	0.31	[1]
KPC-Kp 2	>32	0.5	-	[2]
KPC-Kp 3	32	0.25	-	[2]

Note: FICI values were not always explicitly stated in the source but can be calculated from the provided MIC data.

**Table 2: Synergistic Activity of Imipenem-Relebactam against Multidrug-Resistant *Pseudomonas aeruginosa***

Strain	Imipenem MIC ( $\mu\text{g/mL}$ )	Imipenem/Relebactam MIC ( $\mu\text{g/mL}$ )	FICI	Reference
MDR-PA 1	32	4	-	[3]
MDR-PA 2	16	2	-	[3]
MDR-PA 3	>64	8	-	[4]

Note: FICI values were not always explicitly stated in the source but can be calculated from the provided MIC data.

**Table 3: Synergistic Activity of Meropenem-Indole Carboxylate against NDM-producing *Escherichia coli***

Strain	Meropenem MIC (µg/mL)	Meropenem + Isoliquiritin (64 µg/mL) MIC (µg/mL)	FICI	Reference
NDM-E. coli 1	32	4	0.19	<a href="#">[5]</a>
NDM-E. coli 2	32	4	0.25	<a href="#">[5]</a>

## Time-Kill Kinetics: A Dynamic View of Synergy

Time-kill assays provide a dynamic measure of antibacterial activity over time. Synergy in a time-kill assay is typically defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL between the combination and its most active single agent at a specific time point.

## Imipenem-Relebactam against *P. aeruginosa*

Studies have demonstrated that the combination of imipenem-relebactam results in rapid and sustained bactericidal activity against multidrug-resistant *P. aeruginosa* isolates.[\[3\]](#) In time-kill assays, the combination often shows a significant reduction in bacterial counts compared to either agent alone, meeting the criteria for synergy.[\[3\]](#)

## Meropenem and Isoliquiritin (an NDM-1 Inhibitor) against NDM-producing *E. coli*

Time-kill assays have confirmed the synergistic interaction between meropenem and the NDM-1 inhibitor isoliquiritin.[\[5\]](#) The combination of meropenem with isoliquiritin led to a significant decrease in the number of viable NDM-1-producing *E. coli* cells over 24 hours, whereas each compound alone had a limited effect.[\[5\]](#)

## Experimental Protocols

## Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Preparation of Antibiotics:** Prepare stock solutions of the **penem** antibiotic and the adjuvant. Serially dilute the **penem** antibiotic along the x-axis of a 96-well microtiter plate and the adjuvant along the y-axis.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to the desired final concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate. Include growth control (no antibiotic) and sterility control (no bacteria) wells.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **Reading Results:** Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
- **FICI Calculation:** Calculate the FICI using the following formula:  $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$ 
  - Synergy:  $FICI \leq 0.5$
  - Additive/Indifference:  $0.5 < FICI \leq 4$
  - Antagonism:  $FICI > 4$

## Time-Kill Assay Protocol

The time-kill assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Inoculum Preparation:** Prepare a logarithmic-phase bacterial culture with a defined starting concentration (e.g.,  $1 \times 10^6$  CFU/mL).

- **Exposure:** Add the **penem** antibiotic alone, the adjuvant alone, and the combination of both to separate tubes containing the bacterial suspension. A growth control tube with no antimicrobials is also included.
- **Sampling:** At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
- **Plating and Incubation:** Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.
- **Colony Counting:** Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
- **Data Analysis:** Plot the log<sub>10</sub> CFU/mL versus time for each condition. Synergy is determined by a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL for the combination compared to the most active single agent.

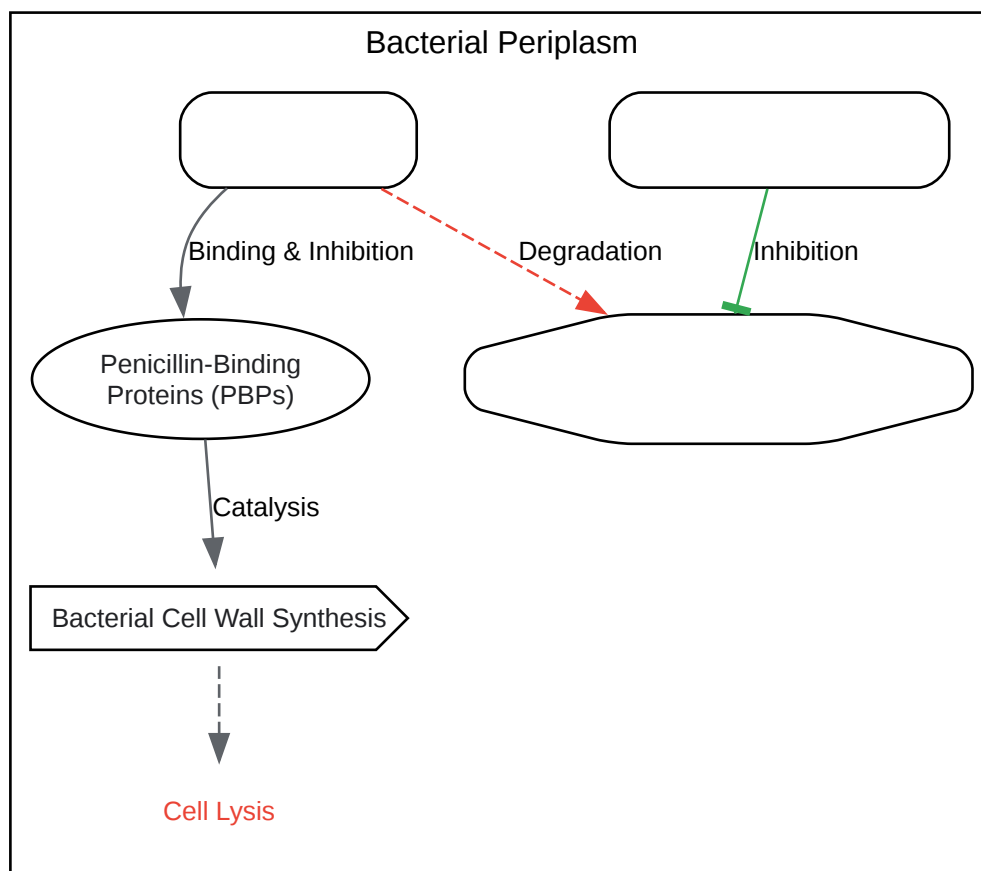
## Mechanistic Insights and Signaling Pathways

The synergistic effect of **penem** antibiotics and their adjuvants stems from the inhibition of bacterial resistance mechanisms.

## Vaborbactam and Relebactam: Inhibition of Serine- $\beta$ -Lactamases

Vaborbactam and relebactam are diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitors. They act as "suicide inhibitors" by forming a stable, covalent bond with the serine residue in the active site of class A and C  $\beta$ -lactamases. This inactivation prevents the degradation of the **penem** antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit cell wall synthesis.<sup>[12][13]</sup>

## Mechanism of Vaborbactam/Relebactam Action

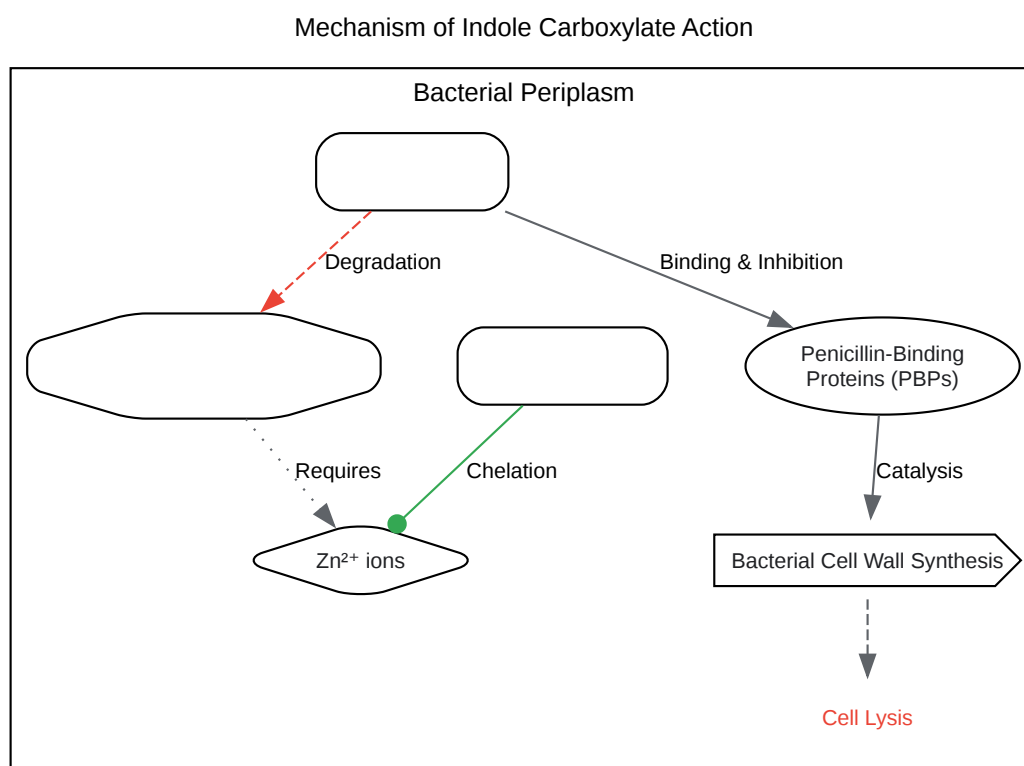


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Caption: Vaborbactam/Relebactam inhibit serine  $\beta$ -lactamases, protecting the **penem** antibiotic.

## Indole Carboxylates: Inhibition of Metallo- $\beta$ -Lactamases

Indole carboxylates represent a novel class of MBL inhibitors. These enzymes utilize zinc ions in their active site to hydrolyze  $\beta$ -lactam antibiotics. Indole carboxylates chelate these essential zinc ions, rendering the MBL inactive. This prevents the degradation of the **penem** antibiotic, allowing it to effectively inhibit bacterial cell wall synthesis.[14][15][16]

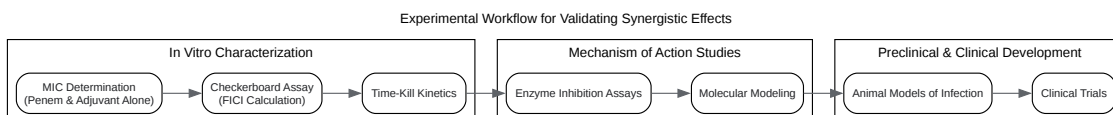


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Caption: Indole carboxylates inhibit metallo-β-lactamases by chelating zinc ions.

## Experimental Workflow

The validation of a synergistic antibiotic-adjuvant combination follows a structured workflow from in vitro characterization to potential clinical application.



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Caption: Workflow for validating synergistic antibiotic-adjuvant combinations.

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